10-(Hex-5-yn-1-yl)-3,7,8-trimethylbenzo[g]pteridine-2,4(3H,10H)-dione
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Overview
Description
10-(Hex-5-yn-1-yl)-3,7,8-trimethylbenzo[g]pteridine-2,4(3H,10H)-dione is a complex organic compound with a unique structure that includes a benzo[g]pteridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(Hex-5-yn-1-yl)-3,7,8-trimethylbenzo[g]pteridine-2,4(3H,10H)-dione typically involves multi-step organic reactions. One common approach is to start with the benzo[g]pteridine core and introduce the hex-5-yn-1-yl group through a series of coupling reactions. The reaction conditions often require the use of catalysts such as palladium or copper to facilitate the coupling process. The trimethyl groups are usually introduced through alkylation reactions using methylating agents like methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
10-(Hex-5-yn-1-yl)-3,7,8-trimethylbenzo[g]pteridine-2,4(3H,10H)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the benzo[g]pteridine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
10-(Hex-5-yn-1-yl)-3,7,8-trimethylbenzo[g]pteridine-2,4(3H,10H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 10-(Hex-5-yn-1-yl)-3,7,8-trimethylbenzo[g]pteridine-2,4(3H,10H)-dione involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- Undec-10-ynoic acid, hex-4-yn-3-yl ester
- Undec-10-ynoic acid, tridec-2-yn-1-yl ester
- Succinic acid, tridec-2-yn-1-yl trans-hex-3-en-1-yl ester
Uniqueness
10-(Hex-5-yn-1-yl)-3,7,8-trimethylbenzo[g]pteridine-2,4(3H,10H)-dione is unique due to its benzo[g]pteridine core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
860020-10-6 |
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Molecular Formula |
C19H20N4O2 |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
10-hex-5-ynyl-3,7,8-trimethylbenzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C19H20N4O2/c1-5-6-7-8-9-23-15-11-13(3)12(2)10-14(15)20-16-17(23)21-19(25)22(4)18(16)24/h1,10-11H,6-9H2,2-4H3 |
InChI Key |
WXTZNCIYIDBCDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)N(C(=O)C3=N2)C)CCCCC#C |
Origin of Product |
United States |
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